molecular formula C12H14N2O2 B8496050 2-sec-butylamino-4H-3,1-benzoxazin-4-one

2-sec-butylamino-4H-3,1-benzoxazin-4-one

Cat. No. B8496050
M. Wt: 218.25 g/mol
InChI Key: VXENMBJTJLSOFB-UHFFFAOYSA-N
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Patent
US04657893

Procedure details

Methyl 2-(3-sec-butyl-ureido)benzoate (90 mg) was dissolved in 2 ml of concentrated sulfuric acid. The solution was stirred for 21/2 hours and poured onto ice. The ice-quenched mixture was rapidly neutralized with saturated sodium bicarbonate solution. The resulting white precipitate was filtered, dried and recrystallized from ether and petroleum ether, to yield 2-sec-butylamino-4H-3,1-benzoxazin-4-one, m.p. 122°-123° C.; 'H NMR (delta CDCl3): 1.0 (t, 3H, CH3CH2); 1.3 (d, 3H, CH3CH); 1.6 (m, 2H, CH2); 4.0 (m, 1H, CH--N); 7.2, 7.6 8.0 (3m, 4H, ArH). The infrared spectrum of this compound showed maxima at 3290, 1740, 1635 and 1600 cm-1.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:5][C:6](=[O:18])[NH:7][C:8]1[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([O:12]C)=O)([CH2:3][CH3:4])[CH3:2]>S(=O)(=O)(O)O>[CH:1]([NH:5][C:6]1[O:18][C:10](=[O:12])[C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=2[N:7]=1)([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)(CC)NC(NC1=C(C(=O)OC)C=CC=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The ice-quenched mixture
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether and petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(CC)NC1=NC2=C(C(O1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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